Cas no 808737-28-2 (3-phenyl-1,4-diazepan-2-one)

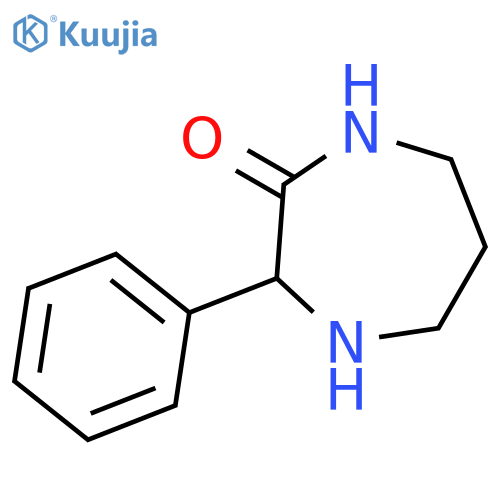

3-phenyl-1,4-diazepan-2-one structure

商品名:3-phenyl-1,4-diazepan-2-one

CAS番号:808737-28-2

MF:C11H14N2O

メガワット:190.241662502289

MDL:MFCD20690035

CID:3281473

PubChem ID:23250196

3-phenyl-1,4-diazepan-2-one 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-DIAZEPIN-2-ONE, HEXAHYDRO-3-PHENYL-

- 3-phenyl-1,4-diazepan-2-one

- IHB73728

- CHEMBL4571538

- 961-337-5

- EN300-222754

- 808737-28-2

-

- MDL: MFCD20690035

- インチ: InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)

- InChIKey: PPMIVYPGTYVOAO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 190.110613074Da

- どういたいしつりょう: 190.110613074Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 41.1Ų

3-phenyl-1,4-diazepan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222754-10.0g |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 10g |

$9704.0 | 2023-05-26 | |

| Enamine | EN300-222754-0.05g |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 0.05g |

$600.0 | 2023-09-16 | |

| Enamine | EN300-222754-1g |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 1g |

$2257.0 | 2023-09-16 | |

| Enamine | EN300-222754-10g |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 10g |

$9704.0 | 2023-09-16 | |

| 1PlusChem | 1P01AMJ2-500mg |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 500mg |

$1991.00 | 2025-03-19 | |

| A2B Chem LLC | AV74574-2.5g |

3-Phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 2.5g |

$4692.00 | 2024-04-19 | |

| 1PlusChem | 1P01AMJ2-2.5g |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 2.5g |

$5530.00 | 2024-04-21 | |

| 1PlusChem | 1P01AMJ2-10g |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 10g |

$12056.00 | 2024-04-21 | |

| 1PlusChem | 1P01AMJ2-1g |

3-phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 1g |

$2543.00 | 2025-03-19 | |

| A2B Chem LLC | AV74574-50mg |

3-Phenyl-1,4-diazepan-2-one |

808737-28-2 | 95% | 50mg |

$667.00 | 2024-04-19 |

3-phenyl-1,4-diazepan-2-one 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

808737-28-2 (3-phenyl-1,4-diazepan-2-one) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬